molecular formula C7H8N2O2 B059557 (S)-Amino-pyridin-4-YL-acetic acid CAS No. 1228559-23-6

(S)-Amino-pyridin-4-YL-acetic acid

Cat. No. B059557
M. Wt: 152.15 g/mol
InChI Key: BPTCAQMPNJVACB-LURJTMIESA-N
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Description

The compound is an amino acid derivative, containing an amino group and a carboxylic acid group. The “S” in the name suggests it has chirality, meaning it has a specific three-dimensional arrangement of atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the amino and acetic acid groups to the pyridin-4-yl moiety. This could involve nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. The amino group might participate in acid-base reactions, while the acetic acid moiety could undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and pKa, can be determined using various experimental techniques .

Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore potential applications of the compound, such as its use in medicine or materials science. This would involve further studies on its synthesis, properties, and biological activity .

properties

IUPAC Name

(2S)-2-amino-2-pyridin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTCAQMPNJVACB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Amino-pyridin-4-YL-acetic acid

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